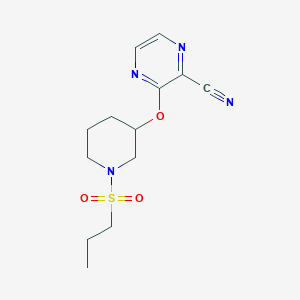

3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Description

Properties

IUPAC Name |

3-(1-propylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4O3S/c1-2-8-21(18,19)17-7-3-4-11(10-17)20-13-12(9-14)15-5-6-16-13/h5-6,11H,2-4,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSXPNTMGZKRELY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)N1CCCC(C1)OC2=NC=CN=C2C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, also known by its CAS number 2034230-59-4, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure with several functional groups contributing to its biological activity:

- Molecular Formula : C13H18N4O3S

- Molecular Weight : 310.37 g/mol

- Key Functional Groups :

- Pyrazine ring

- Nitrile group (C≡N)

- Piperidine ring

- Sulfonamide group

The presence of these groups suggests potential interactions with various biological targets, particularly in the realm of enzyme inhibition and receptor modulation.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound may exhibit activities through several mechanisms:

- Enzyme Inhibition : Many pyrazine derivatives have been studied for their ability to inhibit protein kinases, which are crucial in various signaling pathways. This inhibition can lead to altered cellular functions and may be beneficial in treating diseases such as cancer and viral infections .

- Antiviral Properties : Some studies have indicated that pyrazine derivatives can act as inhibitors of viral polymerases, particularly in the context of hepatitis C virus (HCV) treatment. This suggests a potential application in antiviral therapy .

- CNS Activity : The piperidine moiety is often associated with central nervous system (CNS) activity, potentially influencing neurotransmitter systems and offering therapeutic avenues for neurological disorders.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of similar pyrazine compounds found that they effectively inhibited HCV replication in vitro. The mechanism was attributed to the compound's ability to interfere with the viral polymerase activity, demonstrating a promising approach for HCV treatment .

Case Study 2: Enzyme Modulation

Another research effort focused on the inhibition of specific kinases by pyrazine derivatives. The results indicated that these compounds could modulate kinase activity, leading to reduced proliferation of cancer cells in laboratory settings. This highlights the potential for developing anticancer therapies based on structural analogs .

Data Table: Summary of Biological Activities

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures often exhibit various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antibacterial properties, particularly against strains such as Staphylococcus aureus.

- Anticancer Potential : The pyrazine and piperidine components are known to influence cellular mechanisms, suggesting potential in cancer therapy. Case studies have indicated that derivatives of pyrazine can inhibit tumor growth in vitro .

Synthesis and Mechanism of Action

The synthesis of 3-((1-(Propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multi-step organic synthesis techniques, which may include:

- Formation of the piperidine ring.

- Introduction of the propylsulfonyl group.

- Coupling with the pyrazine moiety.

- Finalization through nitrilation to achieve the carbonitrile functionality.

The exact mechanism of action for its pharmacological effects remains under investigation, but it is hypothesized that the compound interacts with specific biological targets involved in disease pathways.

Case Studies and Research Findings

A review of literature reveals several case studies highlighting the applications of this compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs from

The closest analogs are from , which lists two pyrazine-carbonitrile derivatives:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications (Inferred) |

|---|---|---|---|---|

| 3-{[1-(Propylsulfonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile (Target) | C₁₃H₁₆N₄O₃S | 324.36 | Sulfonyl, piperidine, pyrazine-carbonitrile | Agrochemical/Pharma |

| BK66806: 3-{[1-(3,5-dimethyl-1,2-oxazole-4-carbonyl)piperidin-3-yl]oxy}pyrazine-2-carbonitrile | C₁₆H₁₇N₅O₃ | 327.34 | Oxazole-carbonyl, piperidine, pyrazine-carbonitrile | Likely pharmaceutical (heterocyclic diversity) |

| BK66283: 3-{[1-(cyclohexanesulfonyl)piperidin-3-yl]oxy}pyridazine | C₁₅H₂₃N₃O₃S | 325.43 | Cyclohexanesulfonyl, piperidine, pyridazine | Unknown (structural studies) |

Key Observations :

- Substituent Effects: The propylsulfonyl group in the target compound offers moderate lipophilicity (log P ~2.8–3.5, based on ), while cyclohexanesulfonyl (BK66283) increases steric bulk and hydrophobicity. Pyrazine (target) vs. pyridazine (BK66283): Pyrazine’s nitrogen positions influence electronic distribution and π-stacking interactions, whereas pyridazine’s adjacent nitrogen atoms may alter solubility .

- Synthetic Challenges :

- Low yields (<10%) in Claisen-Schmidt condensations for electron-withdrawing substituents (e.g., methoxy, chloro; ) suggest that the target’s sulfonyl group may also complicate synthesis. However, the Minisci alkylation method (used for pyrazine-2-carbonitrile derivatives) is well-established for introducing alkyl chains .

Functional Group Comparisons

Sulfonyl vs. Sulfinyl Groups

- highlights pesticides like fipronil (sulfinyl) and ethiprole (ethylsulfinyl), where sulfinyl groups contribute to oxidative stability and target binding.

Carbonitrile-Containing Compounds

Spectroscopic and Analytical Data

- IR and NMR: The target’s IR spectrum would show peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹), similar to ’s compound (C=O at 1645 cm⁻¹, C-F at 1318 cm⁻¹). ¹H NMR would highlight piperidine protons (δ 1.5–3.5 ppm) and pyrazine aromatic protons (δ 8.5–9.5 ppm), as seen in .

Q & A

Q. What are the key steps and challenges in synthesizing 3-((1-(propylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile?

The synthesis involves multi-step reactions, including nucleophilic substitution to introduce the nitrile group and sulfonylation of the piperidine ring. Critical challenges include optimizing reaction conditions (e.g., temperature, solvent polarity, and pH) to prevent side reactions and ensure high purity. Purification often requires advanced chromatography (e.g., reverse-phase HPLC) due to the compound's structural complexity .

Q. How can researchers confirm the structural identity and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for verifying the pyrazine core, propylsulfonyl-piperidine linkage, and carbonitrile group. Mass spectrometry (MS) confirms molecular weight, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95% typically required for pharmacological studies) .

Q. What functional groups in this compound are most reactive, and how do they influence experimental design?

The carbonitrile group and sulfonamide moiety are highly reactive. The carbonitrile may undergo hydrolysis under acidic/basic conditions, necessitating pH-controlled environments. The sulfonamide group can participate in hydrogen bonding, affecting solubility and target interactions. Reaction conditions must be tailored to preserve these groups during derivatization .

Advanced Research Questions

Q. How can contradictory data on this compound’s pharmacological targets be resolved?

Discrepancies in target selectivity (e.g., kinase vs. GPCR interactions) may arise from assay conditions or cellular context. To resolve these, employ orthogonal methods:

- Molecular docking simulations to predict binding affinities for proposed targets (e.g., CHK1 kinase ).

- In vitro competitive binding assays using radiolabeled ligands or surface plasmon resonance (SPR) to validate receptor interactions .

Q. What methodologies are recommended for elucidating the reaction mechanisms of its derivatives?

Kinetic studies (e.g., varying substrate concentrations and monitoring intermediates via LC-MS) can identify rate-determining steps. Isotopic labeling (e.g., 18O in the ether linkage) helps track bond cleavage/formation. Computational tools like density functional theory (DFT) model transition states and reaction pathways .

Q. How can researchers assess the compound’s metabolic stability and toxicity in preclinical models?

- In vitro hepatocyte assays to measure CYP450-mediated metabolism.

- Ames tests for mutagenicity and hERG channel inhibition assays for cardiotoxicity screening.

- In silico ADMET prediction tools (e.g., SwissADME) to prioritize derivatives with favorable profiles .

Q. What strategies improve solubility and stability for in vivo studies?

- Co-solvent systems (e.g., PEG-400/water) to enhance aqueous solubility.

- Salt formation (e.g., hydrochloride) for crystalline stability.

- Lyophilization for long-term storage of labile intermediates .

Methodological Considerations for Data Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Strictly document reaction parameters (e.g., solvent purity, catalyst lot numbers) and employ process analytical technology (PAT) like in-line FTIR for real-time monitoring. Reproducibility is enhanced by using automated flow chemistry systems for precise control of mixing and temperature .

Q. What computational approaches aid in designing derivatives with enhanced bioactivity?

- Structure-activity relationship (SAR) studies to map critical substituents (e.g., sulfonyl group position ).

- Free-energy perturbation (FEP) calculations to predict binding energy changes upon structural modifications .

Q. How can conflicting cytotoxicity data across cell lines be interpreted?

Differences may stem from cell-specific expression of efflux pumps (e.g., P-glycoprotein) or metabolic enzymes. Use isogenic cell lines or genetic knockout models to isolate variables. Combine cytotoxicity assays with transcriptomic profiling to identify resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.